molecular formula C19H25N3O2 B2832157 2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine CAS No. 2415522-54-0

2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine

Cat. No.: B2832157
CAS No.: 2415522-54-0
M. Wt: 327.428
InChI Key: WCBFCHFPQAAYNQ-UHFFFAOYSA-N
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Description

2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine core, a common structural motif in bioactive molecules, which is substituted with a 5-methylpyrimidine group via an ether linkage and a 2-ethoxyphenylmethyl moiety. Piperidine derivatives are extensively investigated for their potential to interact with various biological targets and are frequently explored in the development of receptor agonists and enzyme inhibitors . The specific research applications and mechanism of action for this compound are not fully detailed in the public domain, but its structural profile suggests it is a valuable small molecule for high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities. As with many such compounds, it may hold potential in early-stage drug discovery programs. Researchers are encouraged to consult specialized scientific literature and patent databases for the most current investigative findings. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-23-18-7-5-4-6-16(18)14-22-10-8-17(9-11-22)24-19-20-12-15(2)13-21-19/h4-7,12-13,17H,3,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBFCHFPQAAYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)OC3=NC=C(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common method involves the reaction of 2-ethoxybenzyl chloride with piperidine to form the piperidinyl intermediate. This intermediate is then reacted with 5-methylpyrimidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Pyrimidine 5-methyl, piperidin-4-yloxy, 2-ethoxyphenylmethyl ~343.4 (estimated) Ether, tertiary amine, aromatic
1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one Pyrimidin-2-one 4-methylbenzoyl, 4-methylphenyl 347.38 Ketone, aryl, amide
5-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)phenyl]pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidine Ethoxyphenyl, piperazine-sulfonyl ~505.6 Sulfonamide, ether
Chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine Piperidin-1-ylphenyl ~363.4 Fused chromene, tertiary amine

Key Observations :

  • The 2-ethoxyphenylmethyl group introduces steric bulk compared to the smaller methyl groups in , which may affect binding pocket interactions.

Physicochemical and Electronic Properties

  • Conjugation and Planarity : The pyrimidine ring in the target compound is expected to exhibit partial double-bond character in C–N bonds (1.32–1.41 Å), as seen in , promoting conjugation and rigidity. However, dihedral angles between substituents (e.g., ethoxyphenyl and piperidine) may reduce planarity, impacting π-π stacking interactions .
  • Solubility : The ethoxy group enhances lipophilicity compared to the sulfonamide in , which improves water solubility. Piperidine’s basicity (pKa ~11) may aid in salt formation for pharmaceutical formulations .

Biological Activity

2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrimidine ring, and an ethoxyphenyl group, contributing to its unique chemical properties. Its molecular formula is C19H25N3O2C_{19}H_{25}N_{3}O_{2}, with a molecular weight of 325.43 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized to modulate specific signaling pathways that can influence cellular functions such as proliferation, apoptosis, and metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidiabetic Activity : Studies have shown that derivatives of this compound can enhance insulin secretion from pancreatic beta cells, suggesting potential use in diabetes management .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells .
  • Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.

Case Studies and Experimental Results

Several studies have focused on the biological activity of this compound:

StudyObjectiveFindings
Evaluate antidiabetic effectsDemonstrated increased insulin secretion in isolated rat islets; comparable efficacy to known antidiabetic agents.
Investigate neuroprotective effectsShowed reduction in neuronal apoptosis and oxidative stress markers in vitro.
Assess antitumor propertiesInhibited growth of breast cancer cell lines in vitro with IC50 values indicating significant potency.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructureBiological Activity
2-[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidineSimilar piperidine and pyrimidine structureModerate antidiabetic activity; less potent than the target compound.
2-[1-[(2-Propoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidineSimilar structure with propoxy groupExhibits lower neuroprotective effects compared to the target compound.

Q & A

Q. What are the common synthetic strategies for synthesizing 2-({1-[(2-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine?

Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

  • Functionalization of the piperidine ring : Alkylation at the 1-position using 2-ethoxyphenylmethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Oxy-linkage formation : Nucleophilic substitution between 4-hydroxypiperidine derivatives and 5-methylpyrimidine-2-yl halides, often catalyzed by p-toluenesulfonic acid (p-TsOH) in refluxing toluene .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Q. Reagents and Conditions Table

StepReagents/ConditionsPurpose
12-Ethoxyphenylmethyl bromide, K₂CO₃, DMF, 80°CPiperidine alkylation
25-Methylpyrimidin-2-yl chloride, p-TsOH, toluene, refluxOxy-linkage formation
3Ethanol recrystallizationPurification

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), and piperidine/pyrimidine protons .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • IR Spectroscopy : Identify C-O (1250–1050 cm⁻¹) and C-N (1350–1000 cm⁻¹) stretches .

Q. How is preliminary biological screening conducted for this compound?

Answer:

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay at concentrations 1–100 µM .
  • Enzyme inhibition : Screen for kinase or protease inhibition using fluorogenic substrates.
  • ADMET profiling : Use computational tools (e.g., SwissADME) to predict solubility, permeability, and CYP450 interactions .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

Answer: Contradictions often arise from structural analogs or assay variability. Strategies include:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) and compare IC₅₀ values .
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified) and protocols across labs.
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher potency against breast cancer vs. lung cancer) .

Q. What challenges arise in optimizing reaction yields for large-scale synthesis?

Answer:

  • Byproduct formation : Competing reactions (e.g., over-alkylation) reduce yields. Mitigate via slow reagent addition and temperature control (0–5°C) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Switch to THF/water biphasic systems for easier isolation .
  • Catalyst efficiency : Screen alternatives to p-TsOH (e.g., Amberlyst-15 or zeolites) to enhance oxy-linkage formation .

Q. How can computational modeling guide target identification for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or GPCRs based on piperidine-pyrimidine pharmacophores .
  • MD simulations : Assess stability of ligand-target complexes (100 ns simulations in GROMACS) to prioritize targets .
  • Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib for EGFR) to identify critical interactions (e.g., H-bonding with pyrimidine-N) .

Q. How do substituent variations impact physicochemical properties?

Answer:

  • LogP : Replacing ethoxy with methoxy decreases logP by ~0.5 units, enhancing solubility .
  • pKa : Pyrimidine nitrogen basicity (pKa ~3.5) affects protonation state in physiological pH .
  • Bioavailability : Methyl groups at C5 improve metabolic stability (CYP2D6 resistance) vs. halogen substituents .

Q. Substituent Effects Table

SubstituentLogPSolubility (mg/mL)Metabolic Stability (t₁/₂, h)
-OCH₂CH₃2.80.124.2
-OCH₃2.30.353.8
-Cl3.10.082.1

Methodological Notes

  • Data validation : Cross-check NMR assignments with 2D experiments (HSQC, HMBC) .
  • Yield optimization : Use design of experiments (DoE) to model reaction parameters (e.g., temperature, solvent ratio) .
  • Biological replicates : Perform triplicate assays with Z’-factor >0.5 to ensure robustness .

For further details, consult peer-reviewed protocols in Oriental Journal of Chemistry and Pharmacopeial Forum .

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